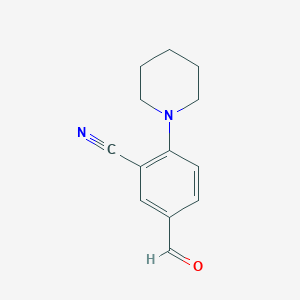

5-Formyl-2-(piperidin-1-yl)benzonitrile

Beschreibung

5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS: Not explicitly provided; molecular formula: C₁₃H₁₄N₂O, MW: 214.26) is a nitrile-substituted aromatic compound featuring a formyl group at the 5-position and a piperidine ring at the 2-position. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is stored under nitrogen at 2–8°C to prevent degradation, indicating sensitivity to oxidation or moisture . Its reactivity is influenced by the electron-withdrawing nitrile and formyl groups, making it suitable for condensation reactions (e.g., Schiff base formation) and further functionalization.

Eigenschaften

IUPAC Name |

5-formyl-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-12-8-11(10-16)4-5-13(12)15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWIHIPVFJVJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270019 | |

| Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-59-8 | |

| Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-(piperidin-1-yl)benzonitrile.

Formylation Reaction: The formylation of 2-(piperidin-1-yl)benzonitrile is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the starting material with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 0-5°C, followed by gradual warming to room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Formyl-2-(piperidin-1-yl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form 5-hydroxymethyl-2-(piperidin-1-yl)benzonitrile.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: 5-Carboxy-2-(piperidin-1-yl)benzonitrile.

Reduction: 5-Hydroxymethyl-2-(piperidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology:

Biological Probes: Utilized in the development of biological probes for studying cellular processes.

Medicine:

Drug Development: Investigated for potential use in drug development due to its structural features.

Industry:

Material Science: Applied in the synthesis of materials with specific properties for industrial applications.

Wirkmechanismus

The mechanism of action of 5-Formyl-2-(piperidin-1-yl)benzonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The formyl group and piperidin-1-yl group may play roles in binding interactions and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Piperidine vs. Triazole Substituents

- Piperidine (6-membered saturated ring): Enhances lipophilicity, favoring membrane permeability in drug candidates. Commonly found in CNS-targeting pharmaceuticals.

- 1,2,4-Triazole (5-membered aromatic ring): Introduces hydrogen-bonding capacity and polarity, improving solubility. Widely used in agrochemicals (e.g., fungicides) due to its bioactivity .

Formyl vs. Amino/Bromo Groups

- Formyl: Electrophilic aldehyde group enables condensation reactions. Critical for synthesizing Schiff bases or heterocyclic scaffolds.

- Amino: Nucleophilic, facilitating amidation or alkylation. The amino analog (CAS 288251-82-1) shows 94% structural similarity but lacks formyl reactivity, limiting its utility in aldehyde-specific reactions .

- Bromo: Serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). The bromo-piperazinyl analog (CAS 791846-41-8) requires stringent safety protocols due to inhalation risks .

Biologische Aktivität

5-Formyl-2-(piperidin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a piperidine ring attached to a benzene ring with a formyl group and a nitrile group, contributing to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial effects. In vitro studies have demonstrated its ability to inhibit the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been studied for its anticancer properties. Various cancer cell lines have been used to assess its cytotoxic effects.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| A549 | 12.7 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of activated caspases in treated cells.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways.

- DNA Interaction : Preliminary studies suggest it may intercalate into DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Formyl-2-(piperidin-1-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-bromo-2-(piperidin-1-yl)benzonitrile and a formylating agent. Alternatively, formylation via Vilsmeier-Haack reaction on pre-synthesized 2-(piperidin-1-yl)benzonitrile derivatives may be employed. Key parameters include:

-

Solvent : Polar aprotic solvents like DMF or DMSO facilitate SNAr reactions at elevated temperatures (100–120°C) .

-

Catalyst/Base : Potassium carbonate or cesium carbonate enhances nucleophilicity of the piperidine nitrogen .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the formylated product.

Reaction Parameter Example Conditions Yield Range Solvent DMF, 110°C 60–75% Base K₂CO₃ 70–85% Formylation Agent DMF/POCl₃ 50–65%

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). The piperidinyl protons appear as multiplets (δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z: 243.1372 for C₁₃H₁₄N₂O).

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>95%) .

Q. What safety precautions are required when handling this compound?

- Hazard Profile : Limited acute toxicity data, but structurally similar benzonitriles exhibit Category 4 oral/dermal toxicity. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) or participates in condensation reactions (e.g., with hydrazines to form hydrazones). Its electron-withdrawing nature also enhances the electrophilicity of the benzonitrile moiety, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Case Study : In , a similar formyl-substituted benzonitrile underwent reductive amination with propargylamine, yielding a secondary amine derivative (61% yield).

Q. What strategies resolve contradictions in reported biological activity data for piperidinyl-benzonitrile derivatives?

- Data Analysis : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from assay variability (cell lines, incubation times). Standardize protocols using:

- Positive Controls : Reference ligands (e.g., ketanserin for 5-HT₂A).

- Dose-Response Curves : Triplicate measurements with nonlinear regression analysis .

- Example : In -Amino-2-(4-benzylpiperazin-1-yl)benzonitrile showed 10-fold higher affinity for 5-HT₂A than its methyl-substituted analog, highlighting substituent effects on SAR.

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinase). The formyl group may form hydrogen bonds with Lys882 or Glu898 .

- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays.

Methodological Challenges and Solutions

Q. What are common pitfalls in optimizing the synthesis of this compound, and how are they addressed?

- Challenge : Low yield due to competing side reactions (e.g., over-oxidation of the formyl group).

- Solutions :

- Temperature Control : Maintain strict reaction temperatures (110–120°C) to minimize decomposition.

- Protecting Groups : Temporarily protect the formyl group as an acetal during subsequent functionalization .

Q. How do structural modifications (e.g., replacing piperidinyl with piperazinyl) alter physicochemical properties?

- Impact :

- LogP : Piperazinyl analogs exhibit lower LogP (increased polarity) due to the additional nitrogen.

- Solubility : Aqueous solubility improves with piperazinyl substitution (e.g., >2 mg/mL in PBS vs. <0.5 mg/mL for piperidinyl) .

- Experimental Design : Synthesize analogs systematically and compare via HPLC-logD assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.